molecular formula C9H15ClF3NO2 B8190007 trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride

trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8190007
M. Wt: 261.67 g/mol
InChI Key: PVIPIBFORRJLKY-ZJLYAJKPSA-N
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Description

trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C9H15ClF3NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various cyclization reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

ethyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12;/h6-7,13H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIPIBFORRJLKY-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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